5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde is an organic compound with the molecular formula C18H14O3 and a molecular weight of approximately 278.307 g/mol. This compound features a furan ring substituted with a 4-methyl-1,1'-biphenyl group and an aldehyde functional group at the 2-position of the furan. The structure can be represented by the following SMILES notation: Cc1ccc(cc1)-c1ccc(Oc2ccc(C=O)o2)cc1 . Its unique structure combines aromatic and heterocyclic elements, which may confer specific chemical properties and biological activities.
Several synthetic routes can be employed to synthesize 5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde:
5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde has potential applications in various fields:
Several compounds share structural similarities with 5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde | Structure | Lacks furan ring; simpler structure |
| 5-(Chlorophenoxy)methylfuran-2-carbaldehyde | Structure | Contains chlorine substitution; different biological activity |
| 5-Methoxycarbonylfuran-2-carbaldehyde | Not available | Different substituents; potential for varying reactivity |
The uniqueness of 5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde lies in its combination of a biphenyl moiety with a furan ring and an aldehyde functional group. This specific arrangement may provide distinct electronic properties and reactivity patterns compared to similar compounds.